molecular formula C12H23N3O B7919530 (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7919530
M. Wt: 225.33 g/mol
InChI Key: BXZYKXSUWWNZEA-FTNKSUMCSA-N
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Description

(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral compound with significant potential in medicinal chemistry. This compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an amino-propanone moiety. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with cyclopropyl-methylamine under basic conditions.

    Attachment of the Amino-Propanone Moiety: The final step includes the condensation of the intermediate with an appropriate amino-propanone derivative, often under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one: The enantiomer of the compound, with different biological activity.

    2-Amino-1-[3-(methyl-amino)-piperidin-1-yl]-propan-1-one: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    2-Amino-1-[3-(ethyl-amino)-piperidin-1-yl]-propan-1-one: Contains an ethyl group instead of a cyclopropyl group, affecting its reactivity and interactions.

Uniqueness

(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its chiral nature and the presence of the cyclopropyl-methyl-amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a cyclopropylmethyl substituent, contribute to its biological activity, particularly in the modulation of neurotransmitter receptors and enzymes.

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1401668-34-5

Structural Characteristics

The compound's structure includes:

  • An amino group that enhances its interaction with biological targets.
  • A piperidine ring that is known for its role in various pharmacological activities.
  • A cyclopropylmethyl group, which may influence the compound's pharmacokinetics and receptor binding profiles.

Research indicates that this compound interacts with several biological targets, including neurotransmitter receptors and enzymes. These interactions can lead to various physiological responses, making it a candidate for therapeutic applications in neurological conditions.

Interaction Studies

Studies have focused on the binding affinities of this compound to specific receptors, elucidating its mechanism of action. For instance, it has been reported to exhibit significant binding to GSK-3β, a crucial enzyme involved in numerous cellular processes. The compound's structural analogs have shown varied potencies, emphasizing the importance of stereochemistry in its biological activity .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for its development as a drug candidate. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining its suitability for clinical use. Preliminary studies suggest favorable metabolic stability compared to similar compounds .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on key enzymes involved in neurotransmitter metabolism. For example, it has shown promising results as an inhibitor of GSK-3β with IC50 values in the nanomolar range, indicating strong potency .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound. Table 1 summarizes the biological activities and IC50 values of related compounds:

Compound NameTarget EnzymeIC50 (nM)Notes
This compoundGSK-3β480High potency
Analog AGSK-3β360Improved stability
Analog BGSK-3β600Moderate activity

Therapeutic Applications

Given its biological activity, this compound holds potential therapeutic applications in treating conditions such as Alzheimer's disease and other disorders linked to neurotransmitter imbalances. Ongoing research aims to further elucidate its efficacy and safety profile.

Properties

IUPAC Name

(2S)-2-amino-1-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(8-15)14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZYKXSUWWNZEA-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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